2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide
CAS No.: 1014607-03-4
Cat. No.: VC2722928
Molecular Formula: C8H5F3N2O
Molecular Weight: 202.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014607-03-4 |
|---|---|
| Molecular Formula | C8H5F3N2O |
| Molecular Weight | 202.13 g/mol |
| IUPAC Name | 7-hydroxy-2-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-5-2-1-3-13(14)7(5)12-6/h1-4,14H |
| Standard InChI Key | UTJDHRLHRARQSL-UHFFFAOYSA-N |
| SMILES | C1=CN(C2=NC(=CC2=C1)C(F)(F)F)O |
| Canonical SMILES | C1=CN(C2=NC(=CC2=C1)C(F)(F)F)O |
Introduction
Chemical Structure and Fundamental Properties
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide consists of a pyrrolo[2,3-b]pyridine core (7-azaindole) modified with a trifluoromethyl group at position 2 and an N-oxide function at position 7. This heterocyclic compound presents several interesting structural features that contribute to its potential utility in medicinal chemistry .
Basic Chemical Information
The compound is characterized by the following fundamental properties:
| Parameter | Value |
|---|---|
| CAS Number | 1014607-03-4 |
| Molecular Formula | C₈H₅F₃N₂O |
| Molecular Weight | 202.135 g/mol |
| SMILES Notation | [O-][N+]1=CC=CC2=C1NC(=C2)C(F)(F)F |
| InChI | InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-5-2-1-3-13(14)7(5)12-6/h1-4,12H |
| InChIKey | UTJDHRLHRARQSL-UHFFFAOYSA-N |
| Standard Storage | 2-8°C |
Table 1: Key chemical identifiers and parameters for 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide
Physicochemical Properties
Understanding the physicochemical properties is crucial for assessing potential pharmaceutical applications and synthetic approaches:
| Property | Value |
|---|---|
| XLogP3-AA | 2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 38.1 Ų |
| Exact Mass | 202.03539727 Da |
| Complexity | 221 |
Table 2: Physicochemical properties of 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide
These properties suggest that the compound possesses moderate lipophilicity (LogP = 2) with a relatively small polar surface area, which could contribute to favorable membrane permeability characteristics. The presence of both hydrogen bond donors and acceptors allows for potential interactions with biological targets, while the absence of rotatable bonds indicates conformational rigidity .
Synthetic Approaches and Preparation Methods
Related Synthetic Examples
Insights can be gained from the synthesis of similar structures. For example, the preparation of 3-iodo-1H-pyrrolo[2,3-b]pyridine 7-oxide involves oxidation of 3-iodo-1H-pyrrolo[2,3-b]pyridine using m-chloroperbenzoic acid in diethyl ether, followed by alkalization with potassium carbonate . This suggests that N-oxidation of pyrrolo[2,3-b]pyridine derivatives can be readily achieved through peroxy acid treatment.
The synthesis of trifluoromethyl-containing azaindoles has been documented in pharmaceutical research. For instance, in the development of MAP4K1 inhibitors, researchers reported procedures for synthesizing 3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrrolo[2,3-b]pyridine 7-oxide, which shares some structural similarity with our target compound .
| Supplier | Package Size | Price (USD) | Stock Status |
|---|---|---|---|
| ChemShuttle | 1g | $750.00 | Maintained in stock |
| ChemShuttle | 5g | $3,000.00 | Typically in stock |
| ChemShuttle | 10g | $4,500.00 | Available upon inquiry |
| Sigma-Aldrich | Varies | Available upon inquiry | Available through AChemBlock |
| Clearsynth | Varies | Available upon inquiry | Available upon request |
Table 3: Commercial availability of 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide as of April 2025
Supply Chain Considerations
The relatively high cost ($750/gram) suggests that the compound requires specialized synthesis and purification procedures. This pricing structure is consistent with research-grade chemicals that involve complex synthetic routes or specialized handling procedures. The tiered pricing model (with reduced per-gram cost at larger quantities) is typical for specialized research chemicals .
Research Applications and Medicinal Chemistry Context
Related Bioactive Compounds
Structurally related compounds have been investigated for various therapeutic applications. For example:
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Pyrrolo[2,3-b]pyridine derivatives substituted with trifluoromethyl groups have been studied as potent and selective RORC2 (retinoic acid receptor-related orphan receptor C2) inverse agonists with potential applications in autoimmune diseases .
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Similar scaffolds have been explored in the development of MAP4K1 inhibitors for potential therapeutic applications .
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Diaryl-substituted 7-azaindoles have been investigated for their potential as strand transfer inhibitors of HIV-1 integrase .
Structure-Activity Relationships and Physicochemical Analysis
Impact of Structural Features
The placement of the trifluoromethyl group at the C-2 position likely influences several key properties:
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Electronic effects: The strongly electron-withdrawing trifluoromethyl group alters the electron density distribution across the heterocyclic system, potentially influencing binding interactions with biological targets.
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Metabolic stability: Trifluoromethyl substitution often blocks metabolically vulnerable sites, potentially enhancing the compound's half-life in biological systems.
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Lipophilicity: The trifluoromethyl group contributes to the compound's moderate lipophilicity (XLogP3 = 2), which may influence membrane permeability and distribution .
Role of the N-Oxide Functionality
The N-oxide group at position 7 introduces several important characteristics:
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It serves as a synthetic handle for potential further functionalization through reactions like chlorination at C-6 position, as demonstrated in similar pyrrolo[2,3-b]pyridine derivatives .
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It modifies the electronic properties of the pyridine ring, potentially influencing interactions with biological targets.
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It may contribute to improved water solubility by increasing the compound's polarity .
Future Research Directions
Synthetic Challenges and Opportunities
The synthesis of 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide presents both challenges and opportunities:
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Regioselective introduction of the trifluoromethyl group at the C-2 position may require specialized methodologies or protecting group strategies.
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Development of efficient oxidation procedures to form the N-oxide while preserving the sensitive trifluoromethyl group represents an important synthetic consideration.
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Exploration of green chemistry approaches to reduce the environmental impact and cost of synthesis could make this compound more accessible for research.
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